N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
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Overview
Description
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 2,4-dimethylthiazole with ethylamine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: A precursor in the synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide.
3-nitrobenzamide: Shares the nitrobenzamide moiety but lacks the thiazole ring.
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide: Similar structure but without the nitro group
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the nitrobenzamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-13(21-10(2)16-9)6-7-15-14(18)11-4-3-5-12(8-11)17(19)20/h3-5,8H,6-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZOCEKTNDHMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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